2-(Morpholinomethyl)benzophenone

Vue d'ensemble

Description

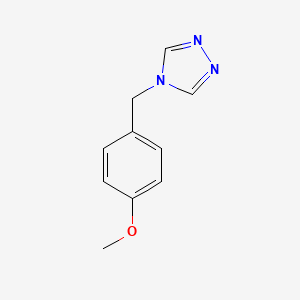

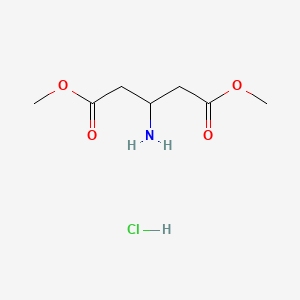

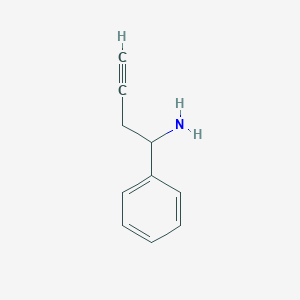

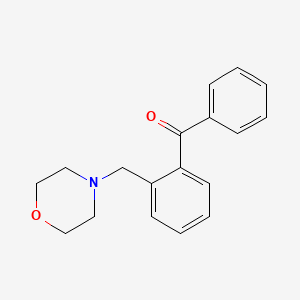

2-(Morpholinomethyl)benzophenone is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . It is also known by its IUPAC name, 2-(4-morpholinylmethyl)phenylmethanone. This compound is characterized by the presence of a morpholine ring attached to a benzophenone structure, which imparts unique chemical and physical properties.

Mécanisme D'action

Target of Action

Morpholine derivatives have been known to interact with a variety of biological targets

Mode of Action

It’s known that benzophenone-type photoinitiators, which include 2-(morpholinomethyl)benzophenone, absorb in the uv-c region and generate free radicals . These free radicals can then initiate a polymerization process .

Biochemical Pathways

Benzophenone derivatives are known to participate in free radical reactions . The generated free radicals can then interact with various biochemical pathways.

Pharmacokinetics

Morpholine-containing compounds have been reported to have promising pharmacokinetic and drug-likeness properties .

Result of Action

The generation of free radicals by benzophenone derivatives can lead to various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the generation of free radicals by benzophenone derivatives is dependent on the absorption of UV radiation . Therefore, the presence and intensity of UV radiation in the environment can significantly influence the action of this compound.

Analyse Biochimique

Biochemical Properties

2-(Morpholinomethyl)benzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to interact with cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase . These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine. This inhibition can lead to increased levels of these neurotransmitters, affecting neural signaling and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of cholinesterase enzymes . This modulation can lead to altered neurotransmitter levels, impacting synaptic transmission and neural communication. Additionally, this compound has been observed to affect gene expression and cellular metabolism, potentially altering the expression of genes involved in neurotransmitter synthesis and degradation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cholinesterase enzymes, inhibiting their activity . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from catalyzing the hydrolysis of acetylcholine and butyrylcholine. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of cholinesterase activity, leading to prolonged increases in neurotransmitter levels. In in vivo studies, the compound’s effects on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cholinesterase activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed. These toxic effects are likely due to excessive inhibition of cholinesterase enzymes, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. Threshold effects have been identified, where doses above a certain level result in pronounced toxic effects, highlighting the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . Phase I reactions include oxidation and hydrolysis, catalyzed by cytochrome P450 enzymes, leading to the formation of more hydrophilic metabolites. These metabolites are further processed in phase II reactions, where they undergo conjugation with glucuronic acid or glutathione, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation within tissues are influenced by its binding affinity to transport proteins, which can affect its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cholinesterase enzymes and other target proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution by directing it to specific compartments or organelles. These modifications can also affect the compound’s activity, enhancing or inhibiting its interactions with target biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinomethyl)benzophenone typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of benzophenone, formaldehyde, and morpholine . The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst.

Another method involves the Grignard reaction, where benzophenone is reacted with a morpholine-containing Grignard reagent . This reaction requires anhydrous conditions and is typically performed in an ether solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Morpholinomethyl)benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.

Applications De Recherche Scientifique

2-(Morpholinomethyl)benzophenone has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dichloro-2’-morpholinomethyl benzophenone: This compound has similar structural features but includes chlorine substituents, which may alter its chemical and biological properties.

Benzophenone: The parent compound without the morpholine ring, used widely in organic synthesis and as a UV stabilizer.

Uniqueness

2-(Morpholinomethyl)benzophenone is unique due to the presence of both the morpholine ring and the benzophenone structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Propriétés

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGNDEVPFOAICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517352 | |

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736075-46-0 | |

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.